3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide
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Description
3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide, also known as DBBF, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is part of the benzofuran family and is structurally similar to other compounds that have been shown to have biological activity. The purpose of
Scientific Research Applications
Synthesis and Biological Evaluation : A study on the synthesis of new benzofuran carboxamide derivatives evaluated their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, showcasing the versatility of benzofuran carboxamides in developing bioactive chemical entities (Lavanya et al., 2017).
Pharmacokinetics and Metabolism : Research involving N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) provided insight into the metabolism of benzofuran carboxamides, revealing complex pharmacokinetic profiles and indicating the significance of understanding the metabolic pathways of such compounds for therapeutic applications (Renzulli et al., 2011).
Antimicrobial and Antibiofilm Properties : Thiourea derivatives, including those with dichlorophenyl and fluorophenyl groups, were synthesized and showed significant antimicrobial and antibiofilm activities against Pseudomonas aeruginosa and Staphylococcus aureus, illustrating the potential of similar compounds in addressing biofilm-related infections (Limban et al., 2011).
Anticancer Activity : A series of 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) demonstrated potent antiproliferative activities, suggesting the role of benzamido derivatives in cancer treatment through cell cycle arrest and apoptosis induction (Cheng et al., 2020).
Herbicidal Applications : A study on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide showed herbicidal activity on annual and perennial grasses, providing a glimpse into the agricultural applications of dichlorobenzamide derivatives (Viste et al., 1970).
properties
IUPAC Name |
3-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2FN2O3/c23-12-9-10-13(15(24)11-12)21(28)27-19-14-5-1-4-8-18(14)30-20(19)22(29)26-17-7-3-2-6-16(17)25/h1-11H,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSXPPHYTDLGPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=CC=C3F)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorobenzamido)-N-(2-fluorophenyl)benzofuran-2-carboxamide |
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